molecular formula C12H18O4 B8450707 8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester

8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester

Cat. No.: B8450707
M. Wt: 226.27 g/mol
InChI Key: JYOBRZXOJMZFLA-UHFFFAOYSA-N
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Description

8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester is an organic compound with a unique structure that includes both ester and dioxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The dioxo groups can also engage in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dioxonon-7-enoic acid ethyl ester
  • Ethyl 2,4-dioxonon-7-enoic acid methyl ester

Uniqueness

8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester is unique due to the presence of the methyl group at the 8th position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 8-methyl-2,4-dioxonon-7-enoate

InChI

InChI=1S/C12H18O4/c1-4-16-12(15)11(14)8-10(13)7-5-6-9(2)3/h6H,4-5,7-8H2,1-3H3

InChI Key

JYOBRZXOJMZFLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)CCC=C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (0.465 g, 19.4 mmol) was added slowly to a NaCl ice bath containing EtOH (5.88 mL, 3.3 M) stirring under N2. 6-Methylhept-5-en-2-one (2.4412 g, 19.3 mmol) and diethyloxalate (2.63 mL, 19.4 mmol) were mixed together, and then added to the chilled NaOEt solution. After stirring for 15 minutes, the reaction was warmed to room temperature and stirred for 6 hours, at which point the reaction was judged complete by TLC. The reaction was quenched at 0° C. with 1N HCl and extracted 2× with CH2Cl2. The combined organics were washed with H2O, dried with Na2SO4, filtered, and concentrated, and purified by silica gel chromatography (Combiflash column, 70:30:3 Hexanes:CH2Cl2:2N NH3 in EtOH): Only pure fractions were combined and concentrated to obtain 1.9190 g (43.8%) of 49. 1H (CDCl3, 400 MHz): δ 14.44 (1H, broad s), 6.34 (1H, s), 5.06 (1H, t, J=7.3 Hz, 4.33 (2H, q, J=7.1 Hz), 2.49 (2H, t, J=7.3 Hz), 2.31 (2H, q, J=7.3 Hz), 1.66 (3H, s), 1.60 (3H, s), 1.35 (3H, t, J=7.1 Hz) ppm. 13C (CDCl3, 100 MHz): δ 202.83, 166.39, 162.08, 133.42, 121.90, 101.64, 62.40, 40.92, 25.59, 23.34, 17.61, 13.96 ppm. DEPT (CDCl3, 100 MHz): CH3 carbons: 25.59, 17.62, 13.97; CH2 carbons: 62.40, 40.92, 23.34; CH carbons: 121.90, 101.64 ppm. HPLC: 11.007 min.
Quantity
0.465 g
Type
reactant
Reaction Step One
Quantity
2.4412 g
Type
reactant
Reaction Step Two
Quantity
2.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.88 mL
Type
solvent
Reaction Step Four
Name
Yield
43.8%

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